Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate

Description

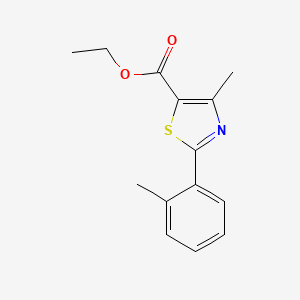

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 2-methylphenyl substituent at position 2 and a methyl group at position 4 of the thiazole ring, with an ethyl carboxylate ester at position 3. Thiazole derivatives are widely studied for their bioactivity, including kinase inhibition (e.g., CDK9) and antimicrobial properties .

Properties

IUPAC Name |

ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYHCXQSDZGKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598886 | |

| Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-11-5 | |

| Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methylphenylthiourea with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and solvent conditions.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

Scientific Research Applications

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of dyes and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Aryl/Heteroaryl Substituents

Key Observations :

- Biological Activity : Pyridinyl and benzimidazolyl derivatives () are linked to kinase inhibition, suggesting the target compound’s 2-methylphenyl group may modulate similar bioactivity.

- Synthetic Accessibility : Thienyl and pyridinyl analogs are synthesized via cyclization of thioamides or chloroacetoacetates, indicating feasible routes for the target compound .

Analogs with Amino/Alkylamino Substituents

Key Observations :

- Steric Effects: Bulky substituents (e.g., pentylamino in ) may hinder crystallinity, whereas smaller groups (methylamino in ) improve reaction yields.

- Bioactivity: Amino-linked analogs () demonstrate kinase inhibition, suggesting the target compound’s 2-methylphenyl group could be optimized for similar targets.

Biological Activity

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in oncology and neurology. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C14H15NO2S

- Molecular Weight : 261.34 g/mol

- CAS Number : 54001-11-5

The thiazole ring structure is critical for the biological activity of this compound, contributing to its interaction with various biological macromolecules.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound shows IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity.

A comparative analysis of similar compounds reveals that those with specific substitution patterns on the thiazole ring enhance biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | Similar thiazole structure | Antitumor activity |

| Methyl 2-amino-1,3-thiazole-5-carboxylate | Lacks ethyl group | Antimicrobial properties |

| Methyl 2-chloro-1,3-thiazole-5-carboxylate | Contains chlorine substituent | Antifungal activity |

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties . Studies indicate that it exhibits significant anticonvulsant action with a median effective dose lower than standard medications like ethosuximide. The structure-activity relationship (SAR) suggests that para-substituted phenyl groups are crucial for enhancing anticonvulsant efficacy .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, influencing its efficacy.

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the biological efficacy of this compound:

- Antitumor Efficacy : A study reported that this compound exhibited selective cytotoxicity against human glioblastoma cells with an IC50 value significantly lower than that of doxorubicin .

- Anticonvulsant Studies : In animal models, the compound showed a reduced seizure threshold compared to control groups, indicating its potential as an anticonvulsant agent .

Q & A

Q. What are the standard methods for synthesizing Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via cyclization reactions involving thioamide intermediates or Hantzsch thiazole synthesis. Key reagents include α-haloketones and thioureas under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). For example, analogous thiazole derivatives are prepared by reacting 2-methylphenyl-substituted thioureas with ethyl 4-methyl-5-oxo-2-(2-methylphenyl)thiazole-4-carboxylate precursors . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yields exceeding 70%. Purity is confirmed via HPLC and NMR spectroscopy.

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (SHELXS-97/SHELXL-97) is widely used for structure solution and refinement . Key parameters include R-factors (<0.06) and data-to-parameter ratios (>13:1). For example, in related compounds, dihedral angles between the thiazole ring and substituents (e.g., 72.14° vs. 45.56° in asymmetric units) highlight conformational flexibility, necessitating careful refinement of displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at δ ~2.5 ppm and ester carbonyls at δ ~165 ppm).

- IR : Stretching vibrations for C=O (1730–1700 cm) and C-S (680–620 cm) confirm functional groups.

- MS : High-resolution ESI-MS validates molecular weight (247.31 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains, assay protocols, or compound purity. Methodological solutions include:

- Standardizing assays using CLSI guidelines.

- Cross-validating results with structural analogs (e.g., comparing with Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate, which shows consistent activity against S. aureus ).

- Employing molecular docking to correlate substituent effects (e.g., 2-methylphenyl vs. 4-nitrophenyl) with target binding (e.g., enzyme active sites) .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The ester group at position 5 and methylphenyl substituent at position 2 are key modification sites:

- Ester hydrolysis : Use NaOH/EtOH to yield the carboxylic acid, enabling amide coupling.

- Electrophilic substitution : Bromination at the thiazole ring’s 4-position with NBS enhances halogenated intermediates for cross-coupling (e.g., Suzuki-Miyaura) .

- Piperidine substitution : Replace the 2-methylphenyl group with piperidin-4-yl to probe CNS activity, as seen in analogs like Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate .

Q. How do computational methods aid in predicting this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate logP (~3.2), indicating moderate lipophilicity, and PSA (~65 Ų), suggesting moderate blood-brain barrier penetration.

- Molecular dynamics (MD) simulations : Analyze binding stability with targets like fungal CYP51 (for antifungal studies) over 100-ns trajectories .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, guiding solubility enhancements .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar thiazole derivatives?

Crystal packing effects and solvent inclusion (e.g., ethanol vs. DMSO) influence molecular conformation. For instance, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate exhibits dihedral angles of 72.14° (molecule A) vs. 45.56° (molecule B) within the same asymmetric unit due to intermolecular C–H⋯O interactions . Researchers should compare multiple datasets and apply Hirshfeld surface analysis to distinguish intrinsic flexibility from external forces.

Methodological Best Practices

- Synthesis : Prioritize green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Crystallography : Use Olex2 or Mercury for visualization and validate structures with the Cambridge Structural Database (CSD) .

- Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.